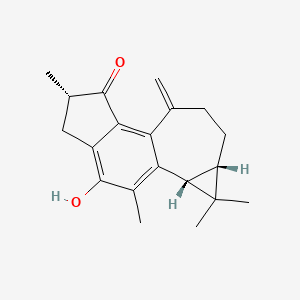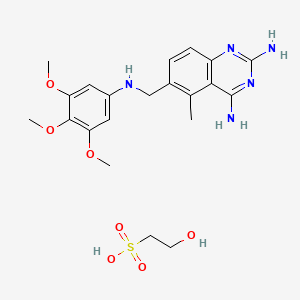
氟烯磺隆
描述
MCW-2,也称为氟烯砜,是一种新型的杀线虫剂,属于氟烯基硫醚类。它主要用于化学控制植物寄生线虫。 该化合物因其显著降低的环境影响和对非目标昆虫和哺乳动物的低毒性而受到关注 .
科学研究应用
氟烯砜在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究氟烯基硫醚的反应性。
生物学: 研究其对线虫发育和生存的影响。
医学: 开发抗寄生虫药物的潜在应用。
作用机制
氟烯砜通过抑制线虫的发育和生存来发挥杀线虫作用。它干扰线虫的代谢过程,导致卵的活力降低和发育延迟。 该化合物靶向线虫生长和繁殖中涉及的特定酶和途径 .
类似化合物:
氟吡菌胺: 另一种作用机制不同的杀线虫剂。
阿维菌素: 一种广泛使用的抗寄生虫剂,具有更广泛的活性范围。
氧化乐果: 一种具有内吸作用的氨基甲酸酯类杀线虫剂.
氟烯砜的独特性: 氟烯砜因其对非目标生物的低毒性和降低的环境影响而脱颖而出。 与其他一些杀线虫剂不同,它不会在环境中持久存在,使其成为农业应用中更安全的选择 .
准备方法
合成路线和反应条件: 氟烯砜的合成涉及 5-氯-2-噻唑基砜与 3,4,4-三氟丁-3-烯-1-磺酰氯的反应。该反应通常在三乙胺等碱存在下,在二氯甲烷等有机溶剂中进行。 反应条件包括将温度维持在约 0-5°C,以控制反应的放热性质 .
工业生产方法: 氟烯砜的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用高纯度试剂和溶剂,以确保最终产品的质量。 反应混合物经过严格的纯化步骤,包括重结晶和色谱,以获得高纯度的氟烯砜 .
化学反应分析
反应类型: 氟烯砜会发生各种化学反应,包括:
氧化: 氟烯砜可以被氧化生成亚砜和砜。
还原: 氟烯砜的还原会导致硫醚的形成。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 常用胺和硫醇等亲核试剂.
主要产物:
氧化: 亚砜和砜。
还原: 硫醚。
相似化合物的比较
Fluopyram: Another nematicide with a different mode of action.
Abamectin: A widely used antiparasitic agent with a broader spectrum of activity.
Uniqueness of Fluensulfone: Fluensulfone stands out due to its low toxicity to non-target organisms and reduced environmental impact. Unlike some other nematicides, it does not persist in the environment, making it a safer option for agricultural use .
属性
IUPAC Name |
5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMWAPKHUGZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058054 | |
| Record name | Fluensulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318290-98-1 | |
| Record name | Fluensulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318290-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluensulfone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318290981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluensulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUENSULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7V6200877 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mode of action of fluensulfone?
A1: While the precise mode of action of fluensulfone remains elusive, research suggests a novel mechanism distinct from established nematicides like organophosphates and macrocyclic lactones []. Studies indicate that fluensulfone disrupts various physiological processes in nematodes, including locomotion, feeding behavior, metabolism, and development [, , ].
Q2: How does fluensulfone affect nematode behavior?
A2: Research suggests that fluensulfone interacts with serotonin (5-HT) signaling pathways in nematodes []. It stimulates stylet activity, crucial for feeding and host invasion, and blocks 5-HT-stimulated stylet activity in PPNs []. This suggests a potential target site within the nematode's neuromuscular system [].
Q3: Does fluensulfone impact nematode metabolism?
A3: Yes, studies indicate that fluensulfone exposure leads to metabolic impairment in nematodes []. Fluensulfone-treated nematodes exhibit reduced metabolic activity, as measured by MTT staining, and decreased lipid consumption, indicated by Nile Red staining []. Further research is needed to elucidate the specific metabolic pathways affected [].
Q4: What is the molecular formula and weight of fluensulfone?
A4: The molecular formula of fluensulfone is C12H10F3NO4S, and its molecular weight is 321.28 g/mol.
Q5: How does the formulation of fluensulfone affect its efficacy?
A5: Fluensulfone is available in both granular (G) and emulsifiable concentrate (EC) formulations [, ]. Research suggests that the formulation influences sorption characteristics, with the granular formulation showing lower sorption compared to the technical-grade fluensulfone []. This difference might be attributed to the limited availability of fluensulfone for uptake in the granular formulation [, ].
Q6: Does soil type influence the efficacy of fluensulfone?
A6: Yes, soil characteristics play a significant role in fluensulfone's efficacy. Studies indicate that soil organic matter and clay content affect the sorption and mobility of fluensulfone [, , ]. Higher organic matter content generally leads to greater sorption, potentially influencing its availability to nematodes [, , ].
Q7: How does soil temperature impact the nematicidal activity of fluensulfone?
A7: Research suggests that fluensulfone's efficacy is influenced by soil temperature []. Its nematicidal activity is generally higher at warmer soil temperatures, while its efficacy may be reduced in cold soil conditions [].
Q8: How do structural modifications of fluensulfone affect its activity?
A8: While specific SAR studies on fluensulfone are limited in the provided research, investigations into bioisosteric replacements and scaffold hopping have shown promise in identifying new fluensulfone analogs with nematicidal activity []. These modifications aim to optimize the compound's steric, hydrophobic, electronic, and hydrogen-bonding properties, potentially influencing its potency and selectivity [].
Q9: How stable is fluensulfone under various environmental conditions?
A9: Fluensulfone exhibits a relatively short half-life in soil, typically no longer than 24 days at an incorporation depth of 15-20 cm []. The dissipation rate appears independent of prevailing environmental conditions, suggesting minimal long-term environmental persistence [].
Q10: How does fluensulfone behave in vivo in terms of absorption, distribution, metabolism, and excretion (ADME)?
A10: Detailed information on the ADME profile of fluensulfone in various organisms is limited in the provided research. Further investigation is needed to understand its uptake, distribution within plants and target organisms, metabolic pathways, and elimination routes.
Q11: What evidence supports the efficacy of fluensulfone against PPNs?
A11: Numerous field and greenhouse studies demonstrate the efficacy of fluensulfone against various PPN species, including Meloidogyne spp., Globodera pallida, and Pratylenchus spp. [, , , , , , , , , , , , ]. It effectively reduces root galling, nematode population densities, and improves crop yield in various crops like tomato, cucumber, potato, and sweet potato [, , , , , , , , , , , , ].
Q12: Are there concerns regarding the development of resistance to fluensulfone?
A12: While the research provided doesn't report specific instances of fluensulfone resistance, understanding the potential for resistance development is crucial for any nematicide. Monitoring nematode populations for sensitivity shifts and implementing integrated pest management strategies will be essential in delaying resistance emergence [].
Q13: Are there alternative approaches for managing PPNs?
A13: Yes, integrated pest management strategies incorporating cultural practices, resistant cultivars, and biological control agents can complement or provide alternatives to chemical nematicides [, ]. The choice of approach depends on various factors, including the specific PPN species, crop, environmental conditions, and economic considerations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


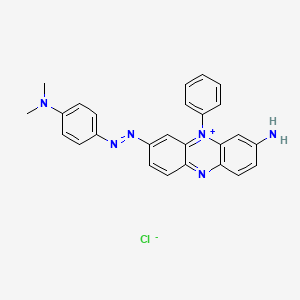

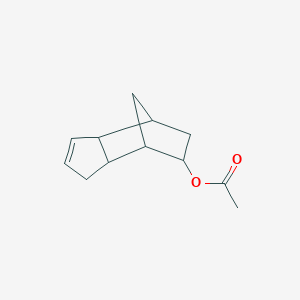


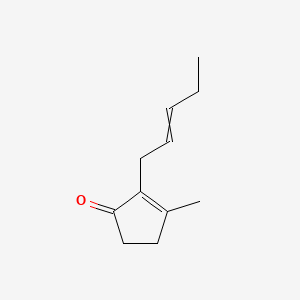
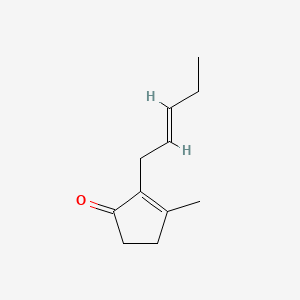
![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)
![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)

